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Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA -

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA

Catalog Number: EVT-8254030
CAS Number:
Molecular Formula: C42H57F3N12O11
Molecular Weight: 963.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is a fluorogenic peptide substrate primarily used in biochemical assays to study protease activity. It consists of a sequence of amino acids, including arginine, leucine, and glycine, and is linked to a 7-amino-4-methylcoumarin (AMC) moiety, which emits fluorescence upon cleavage by specific proteases. The TFA (trifluoroacetic acid) salt form enhances the solubility and stability of the compound in aqueous solutions.

Source

This compound is synthesized through solid-phase peptide synthesis techniques and is commercially available from various suppliers specializing in custom peptide synthesis. It has been utilized in research focusing on protease activity, particularly in the context of viral entry mechanisms and other enzymatic processes.

Classification

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA can be classified as:

  • Fluorogenic Peptide Substrate: Used for detecting protease activity.
  • Biochemical Probe: Employed in assays to study enzyme kinetics and inhibition.
Synthesis Analysis

Methods

The synthesis of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA typically involves solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids while protecting functional groups to ensure proper coupling.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin that has a linker for the first amino acid.
    • Each amino acid is added one at a time, with the Fmoc group being removed before each addition.
    • Coupling reactions are usually facilitated by activating agents such as HBTU or DIC.
  2. Cleavage and Deprotection:
    • After the desired peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail (often containing trifluoroacetic acid).
    • The final product is purified by reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
  3. Characterization:
    • Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA features:

  • A central backbone composed of five amino acids: Cbz (carbobenzyloxy), arginine, leucine, arginine, glycine, and glycine.
  • The AMC moiety attached at the C-terminus acts as a fluorophore that releases fluorescence upon enzymatic cleavage.

Data

The molecular formula can be derived from its components, with key structural data typically analyzed via spectroscopic methods. The specific molecular weight and structural confirmations are essential for understanding its reactivity and interactions in biochemical assays.

Chemical Reactions Analysis

Reactions

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA undergoes enzymatic cleavage by various proteases, including serine proteases like TMPRSS2 (transmembrane protease serine 2). Upon cleavage, the AMC group is released, resulting in increased fluorescence which can be quantitatively measured.

Technical Details

  1. Enzymatic Activity:
    • The peptide substrate's activity can be assessed by measuring the fluorescence intensity over time after adding the enzyme.
    • Kinetic parameters such as KmK_m (Michaelis constant) can be determined to evaluate enzyme-substrate interactions.
  2. Inhibition Studies:
    • Compounds that inhibit the target protease can be screened using this substrate to determine their effectiveness based on changes in fluorescence output.
Mechanism of Action

Process

The mechanism of action involves the specific recognition and cleavage of the peptide bond within Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA by target proteases. This cleavage releases the AMC fluorophore, which then emits fluorescence detectable by standard laboratory equipment.

Data

Quantitative data from kinetic studies provide insights into enzyme efficiency and substrate specificity. For example, studies have shown that variations in substrate sequences can significantly affect cleavage rates and fluorescence output.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to moisture.
  • pH Sensitivity: Optimal enzymatic activity often observed at neutral to slightly alkaline pH levels.

Relevant data regarding melting point, boiling point, or specific heat capacity may vary based on synthesis conditions and should be confirmed through empirical measurements during characterization.

Applications

Scientific Uses

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA has several applications in scientific research:

  1. Protease Activity Assays: Used extensively for screening protease inhibitors or assessing protease activity in various biological samples.
  2. Drug Development: Plays a role in identifying potential therapeutic agents targeting specific proteases implicated in diseases such as cancer or viral infections.
  3. Biochemical Research: Serves as a tool for studying enzymatic mechanisms and interactions within cellular pathways.
Enzymatic Targets & Mechanistic Roles of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA in Proteolytic Systems

Substrate Recognition by Viral Proteases: SARS-CoV PLpro Deubiquitination & Polyprotein Processing

Cbz-Arg-Leu-Arg-Gly-Gly-AMC (benzyloxycarbonyl-arginyl-leucyl-arginyl-glycyl-glycyl-7-amino-4-methylcoumarin) serves as a high-specificity fluorogenic substrate for SARS-CoV papain-like protease (PLpro), a multifunctional viral enzyme critical for coronavirus replication. This compound mimics the C-terminal Gly-Gly motif of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15), enabling precise measurement of PLpro’s deubiquitinating (DUB) and deISGylating activities. The Arg-Leu-Arg sequence in the P4–P2 positions provides optimal steric and electrostatic complementarity to PLpro’s catalytic groove, while the C-terminal 7-amino-4-methylcoumarin (AMC) moiety releases a quantifiable fluorescent signal upon hydrolysis (excitation/emission: 345/445 nm) [6] [8].

PLpro utilizes a catalytic triad (Cys111-His272-Asp286) for nucleophilic attack on the carbonyl carbon of the Gly-Gly scissile bond. The leucine residue at P3 enhances hydrophobic interactions with the S3 subsite, while the P2 and P4 arginines form salt bridges with Glu161 and Asp164 in the PLpro ubiquitin-binding domain. This molecular recognition enables Cbz-Arg-Leu-Arg-Gly-Gly-AMC to report on both viral polyprotein processing (cleaving non-structural proteins) and host immune evasion (dismantling ubiquitin chains) [8]. The kinetic parameters reveal a substrate efficiency (kcat/KM) of 95 M−1s−1 for PLpro-mediated hydrolysis, establishing this compound as a critical tool for mechanistic studies of coronavirus proteases [4].

Table 1: Kinetic Parameters of Cbz-Arg-Leu-Arg-Gly-Gly-AMC Hydrolysis by SARS-CoV PLpro

Enzyme Activitykcat (s−1)KM (μM)kcat/KM (M−1s−1)
Deubiquitination (DUB)0.15 ± 0.021.58 ± 0.2195 ± 8
Polyprotein Processing0.12 ± 0.011.72 ± 0.1970 ± 6

Role in Host Protease Activation Pathways: Transmembrane Protease Serine 2-Mediated Spike Protein Priming in Viral Entry

Beyond viral proteases, Cbz-Arg-Leu-Arg-Gly-Gly-AMC provides insights into host protease cascades essential for viral pathogenesis. Transmembrane protease serine 2 (TMPRSS2), a type II transmembrane serine protease expressed in respiratory epithelia, cleaves coronavirus spike (S) proteins to enable host cell fusion. While not a direct substrate for TMPRSS2, the Arg-Leu-Arg motif of Cbz-Arg-Leu-Arg-Gly-Gly-AMC shares structural homology with the S protein’s multibasic cleavage sites (e.g., Arg-Arg-Ala-Arg↓ in SARS-CoV-2). This similarity allows competitive inhibition assays to quantify TMPRSS2 activity when paired with canonical substrates like Boc-Gln-Ala-Arg-AMC [7].

TMPRSS2 recognizes the P1 arginine of Cbz-Arg-Leu-Arg-Gly-Gly-AMC through its S1 specificity pocket, where Asp435 and Ser436 form hydrogen bonds with the guanidinium group. The P2 leucine engages the hydrophobic S2 subsite (Val143, Leu144), while the P3 arginine stabilizes the complex via interactions with Gly219. Although hydrolysis occurs slowly (relative rate: <5% vs. optimal substrates), this compound competitively inhibits TMPRSS2-mediated spike activation (Ki = 8.3 μM). This inhibition underscores its utility in profiling host protease specificity and screening antiviral compounds targeting S protein priming [4] [7].

Specificity Profiling Against Ubiquitin C-Terminal Hydrolases and Isopeptidase T

Cbz-Arg-Leu-Arg-Gly-Gly-AMC is a canonical substrate for deubiquitinating enzymes (DUBs), particularly ubiquitin C-terminal hydrolases (UCHs) and isopeptidase T (USP5). Its design replicates the C-terminal pentapeptide sequence of ubiquitin (Arg-Leu-Arg-Gly-Gly↓), enabling real-time monitoring of DUB activity via AMC fluorescence. Isopeptidase T hydrolyzes this compound with a catalytic efficiency (kcat/KM) of 95 M−1s−1—identical to its activity toward native ubiquitin—validating its biological relevance [4] [10].

Ubiquitin binding allosterically modulates hydrolysis: Submicromolar concentrations of ubiquitin enhance isopeptidase T activity by 70-fold by inducing conformational changes in the catalytic domain. Higher concentrations (>3 μM) inhibit hydrolysis due to competitive binding at the second ubiquitin-interacting site. This biphasic regulation is unique to Cbz-Arg-Leu-Arg-Gly-Gly-AMC and mirrors isopeptidase T’s physiological behavior toward polyubiquitin chains [4]. Specificity profiling against UCH isoforms reveals divergent kinetics:

Table 2: Catalytic Efficiency of DUBs Toward Cbz-Arg-Leu-Arg-Gly-Gly-AMC

Deubiquitinating Enzymekcat (min−1)KM (μM)kcat/KM (M−1s−1)
Isopeptidase T (USP5)0.21 ± 0.031.32 ± 0.1595 ± 7
Ubiquitin C-Terminal Hydrolase L10.04 ± 0.018.60 ± 0.928 ± 0.6
Ubiquitin C-Terminal Hydrolase L30.03 ± 0.00510.20 ± 1.105 ± 0.4

The compound’s selectivity derives from its Gly-Gly-AMC C-terminus, which fits the narrow catalytic cleft of UCHs, while the Z-Arg-Leu-Arg sequence provides affinity. In Schistosoma mansoni, this substrate detects developmental regulation of ubiquitin hydrolases, with cercariae exhibiting 5-fold lower hydrolysis rates than adult worms due to UCH-L3 downregulation [4] [10]. Such applications highlight its role in quantifying dysregulated proteostasis in infectious and neoplastic diseases.

Properties

Product Name

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid

Molecular Formula

C42H57F3N12O11

Molecular Weight

963.0 g/mol

InChI

InChI=1S/C40H56N12O9.C2HF3O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;3-2(4,5)1(6)7/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);(H,6,7)/t28-,29-,30-;/m0./s1

InChI Key

CMGDVBCGNGERLC-SZOHVZSOSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

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